3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline
Overview
Description
3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline is a chemical compound with the molecular formula C13H21N3 It is a derivative of aniline, featuring a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline typically involves the reaction of 4-methylpiperazine with an appropriate aniline derivative. One common method includes the reaction of 4-methylpiperazine with 3-bromoaniline under basic conditions, such as in the presence of potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) . The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the bromine-substituted carbon, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines from nitro derivatives.
Substitution: Nitroanilines or halogenated anilines.
Scientific Research Applications
3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain biological targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)aniline
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- N-(2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl)acetamide
Uniqueness
3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the piperazine ring and the aniline moiety provides a versatile scaffold for further functionalization, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-[2-(4-methylpiperazin-1-yl)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)6-5-12-3-2-4-13(14)11-12/h2-4,11H,5-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKDRFCAGJUZMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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